molecular formula C9H6BrFO B8741779 1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 199287-75-7

1-Bromo-4-fluoro-2-[(prop-2-yn-1-yl)oxy]benzene

Cat. No. B8741779
M. Wt: 229.05 g/mol
InChI Key: LIXUXJLQOIEJKH-UHFFFAOYSA-N
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Patent
US06894177B2

Procedure details

This compound was prepared analogously to 2,4-difluoro-2-prop-ynyloxy-benzene but using 2-bromo-5-fluorphenol (15 g, 78 mmol) to give 1-bromo-4-fluoro-2-prop-2-ynyloxy-benzene 15.6 g (87%) 29f) 2-Bromo-4-fluoro-1-prop-2-ynyloxy-benzene
[Compound]
Name
29f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Bromo-4-fluoro-1-prop-2-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-difluoro-2-prop-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1([O:9][C:10]#[C:11][CH3:12])[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][CH2:3]1.[Br:13]C1C=CC(F)=CC=1O.BrC1C=C(F)C=CC=1OCC#C>>[Br:13][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[O:9][CH2:10][C:11]#[CH:12]

Inputs

Step One
Name
29f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-Bromo-4-fluoro-1-prop-2-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OCC#C
Step Two
Name
2,4-difluoro-2-prop-ynyloxy-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC=CC(=C1)F)OC#CC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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